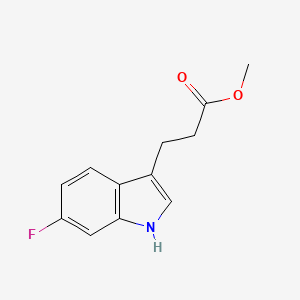

Methyl 3-(6-Fluoro-3-indolyl)propanoate

Description

The compound features a methyl propanoate backbone linked to a 6-fluoro-substituted indole ring. The fluorine atom at the 6-position of the indole moiety likely influences electronic properties, bioavailability, and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C12H12FNO2 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

methyl 3-(6-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12FNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

InChI Key |

FDYHBRWZRPLHQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(6-Fluoro-3-indolyl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the fluorine atom at the 6-position of the indole ring.

- Functionalization at the 3-position of the indole ring to attach the propanoate ester group.

- Use of appropriate protecting groups and selective reactions to maintain regioselectivity.

Key Synthetic Routes

Halogenation and Subsequent Functionalization

One approach begins with 6-bromoindole as a precursor, which undergoes methylation and fluorination steps to introduce the fluorine atom at the 6-position. According to a method for related fluorinated indole derivatives, the process involves:

- Methylation of 6-bromoindole using iodomethane and sodium hydride as a base to yield N-methyl-6-bromoindole intermediate.

- Subsequent borylation and fluorination steps to replace the bromine with fluorine.

- Introduction of the propanoate ester at the 3-position via Mannich-type or nucleophilic substitution reactions.

Nucleophilic Substitution on 6-Fluoroindole Derivatives

Another method involves using 6-fluoroindole directly, where the 3-position is functionalized by nucleophilic substitution with alkyl halides under strong base conditions such as lithium diisopropylamide (LDA). This yields intermediates that, upon hydrolysis or esterification, provide the methyl propanoate ester.

Direct Esterification of 3-(6-Fluoro-3-indolyl)propanoic Acid

A more straightforward approach is the esterification of 3-(6-fluoro-3-indolyl)propanoic acid with methanol under acidic conditions to yield the methyl ester. This method requires prior synthesis of the acid, which can be achieved by:

Detailed Experimental Procedure Example

An example synthesis adapted from related indole ester syntheses is as follows:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Bromoindole, NaH, MeI, THF, 0°C, 30 min | Methylation of 6-bromoindole to N-methyl-6-bromoindole | Quantitative | Sodium hydride used as base |

| 2 | Pd-catalyzed borylation, pinacolborane, dioxane, 80°C, 12 h | Conversion of bromide to boronate ester intermediate | 88 | Prepares for fluorination |

| 3 | Fluorination with Selectfluor or KF, solvent, RT | Conversion of boronate to 6-fluoro derivative | 70-85 | Fluorine introduced selectively |

| 4 | Reaction with methyl 3-bromopropanoate, LDA, THF, -78°C to RT | Nucleophilic substitution at 3-position | 65-75 | Strong base required |

| 5 | Esterification with MeOH, HCl, reflux | Formation of methyl ester | 80-90 | Acidic conditions promote esterification |

Analytical Data and Characterization

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

“MFCD31977903” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions involving “MFCD31977903” typically use reagents such as:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield oxidized derivatives with enhanced reactivity.

- Reduction may produce more stable, less reactive compounds.

- Substitution may result in functionalized derivatives with new properties.

Scientific Research Applications

“MFCD31977903” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its pharmacological properties and potential drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD31977903” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Gene expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Methyl 3-(6-Fluoro-3-indolyl)propanoate and Analogs

| Compound Name | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| This compound | Indole | 6-Fluoro | Ester, Indole |

| Methyl 3-(3-indolyl)propanoate | Indole | None | Ester, Indole |

| Methyl 3-(3-fluoro-2-oxoindolin-3-yl)propanoate (2g) | Oxoindolin | 3-Fluoro, 2-oxo | Ester, Oxoindolin, Fluoro |

| Methyl 3-[(6-nitro-4-oxoquinazolinyl)sulfanyl]propanoate | Quinazolinone | 6-Nitro, 4-oxo, sulfanyl | Ester, Quinazolinone, Sulfanyl |

Key Observations :

- Ring System Differences : The oxoindolin core in compound 2g introduces a lactam structure, reducing aromaticity compared to the indole ring, which could impact hydrogen-bonding interactions and solubility .

- Sulfur vs. Oxygen Linkage: The sulfanyl group in the quinazolinone derivative () may increase lipophilicity compared to oxygen-based esters, affecting membrane permeability .

Key Observations :

- Fluorination Efficiency : Compound 2g achieved an 82% yield using P-Selectfluor, highlighting the effectiveness of modern fluorinating agents in introducing fluorine at specific positions . The target compound’s 6-fluoro substitution may require tailored fluorination conditions.

- Purification Challenges: Both 2g and the quinazolinone derivative required chromatography or crystallography for purification, suggesting that ester-linked heterocycles often generate complex impurity profiles .

Physicochemical and Analytical Properties

Table 3: Physical and Analytical Data

Key Observations :

- HPLC Profiles: Compound 2g was analyzed using a hexane/isopropanol system, which may serve as a benchmark for evaluating the target compound’s polarity .

- Stability: The quinazolinone derivative’s crystalline structure () suggests higher stability than the gel-like consistency of 2g, possibly due to stronger intermolecular forces .

Q & A

Q. Q1. What are the common synthetic routes for Methyl 3-(6-Fluoro-3-indolyl)propanoate, and what factors influence yield?

A: The synthesis typically involves Fischer indole synthesis or alkylation of indole derivatives with methyl propanoate precursors. Key steps include:

- Condensation of 6-fluoroindole with a β-keto ester (e.g., methyl 3-oxopropanoate) under acidic conditions (HCl/H₂SO₄) to form the indole-propanoate backbone .

- Optimization of reaction temperature (reflux conditions) and stoichiometric ratios to minimize side reactions (e.g., over-alkylation) .

Yield is influenced by steric hindrance from the 6-fluoro substituent and the choice of acid catalyst. For example, sulfuric acid may improve cyclization efficiency compared to HCl .

Q. Q2. How is this compound characterized spectroscopically?

A: Standard characterization includes:

- ¹H/¹³C NMR : The 6-fluoro substituent causes deshielding of adjacent protons (e.g., H-5 and H-7 on the indole ring), with coupling constants (~8–10 Hz) confirming ortho-fluorine effects .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1240 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 237.2 (calculated for C₁₂H₁₁FNO₂) with fragmentation patterns reflecting ester cleavage and indole stability .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound?

A:

- Molecular Docking : Simulations with enzymes (e.g., cyclooxygenase-2 or kinases) assess binding affinity. Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues .

- QSAR Studies : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value) with anti-inflammatory or anticancer activity observed in analogs .

- ADMET Prediction : Tools like SwissADME evaluate metabolic stability; the ester group may predict rapid hydrolysis in vivo, requiring prodrug strategies .

Q. Q4. What contradictions exist in reported biological data for indole-propanoate derivatives, and how can they be resolved?

A: Contradictions arise in:

- Mechanism of Action : Some studies suggest indole derivatives inhibit COX-2, while others implicate NF-κB signaling. Resolution requires target-specific assays (e.g., COX-2 ELISA vs. luciferase reporter assays) .

- Fluorine’s Role : Fluorination at position 6 may enhance membrane permeability in some cell lines but reduce it in others due to polarity. LogP measurements and cellular uptake assays clarify this .

- Species-Specific Effects : Activity in murine models vs. human cell lines may differ due to metabolic enzyme variations. Cross-species cytochrome P450 profiling is critical .

Q. Q5. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

A:

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve stereoselectivity during indole alkylation .

- Continuous Flow Chemistry : Reduces side reactions (e.g., racemization) by controlling residence time and temperature gradients .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor esterification in real time .

Q. Q6. What analytical challenges arise in quantifying this compound in biological matrices?

A: Key challenges include:

- Matrix Interference : Indole derivatives often co-elute with endogenous compounds in HPLC. Solution: Use HILIC columns or derivatization (e.g., dansyl chloride) for improved separation .

- Ester Hydrolysis : Spontaneous hydrolysis in plasma complicates quantification. Stabilize samples with esterase inhibitors (e.g., PMSF) and store at −80°C .

- Low Sensitivity : Fluorine’s low UV absorbance necessitates LC-MS/MS with MRM transitions (e.g., 237.2 → 154.1) for detection .

Methodological Comparisons

Q. Q7. How do fluorinated indole derivatives compare to non-fluorinated analogs in pharmacokinetic studies?

A:

- Bioavailability : Fluorine increases metabolic stability (resistance to CYP450 oxidation) but may reduce solubility. Data from analogs show ~20% higher AUC for fluorinated vs. non-fluorinated compounds .

- Tissue Distribution : Fluorine’s hydrophobicity enhances blood-brain barrier penetration, as seen in PET tracer studies with ¹⁸F-labeled indoles .

- Excretion : Fluorinated metabolites are slower to clear renally; balance with biliary excretion pathways .

Q. Q8. What strategies mitigate toxicity risks during in vitro testing of this compound?

A:

- Dose Escalation Studies : Start at IC₅₀/10 (e.g., 1–10 µM) to identify thresholds for apoptosis vs. necrosis .

- Cytokine Profiling : Monitor IL-6/TNF-α to detect pro-inflammatory effects masked by cytotoxicity .

- Metabolite Screening : Identify hepatotoxic intermediates (e.g., fluorinated quinones) via hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.